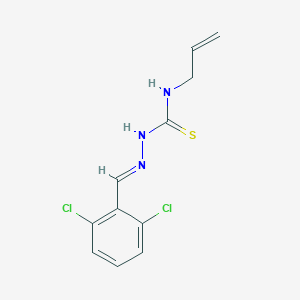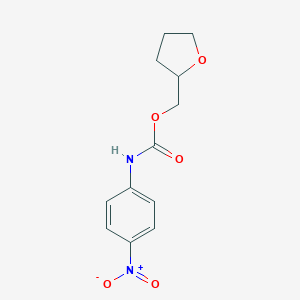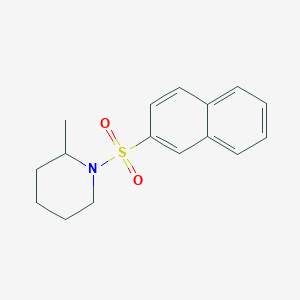![molecular formula C21H25NO4 B255354 Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B255354.png)
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate, also known as MTB, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields. MTB is a member of the benzoate ester family and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate exerts its effects through the modulation of ion channels and receptors in the nervous system. Specifically, Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been shown to interact with the transient receptor potential (TRP) channels, which are involved in the regulation of calcium ion influx. Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has also been shown to interact with the nicotinic acetylcholine receptors (nAChRs), which are involved in the regulation of synaptic transmission.
Biochemical and Physiological Effects:
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has also been shown to modulate the activity of ion channels and receptors in the nervous system, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has also been shown to have a high degree of selectivity for its target receptors, which makes it a useful tool for studying the function of these receptors in vitro and in vivo. However, there are also limitations to the use of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate in lab experiments. It is a relatively new compound, and its effects on biological systems are not yet fully understood. Additionally, the synthesis of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate is a multi-step process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate. One area of focus is the development of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate-based drugs for the treatment of cancer and neurodegenerative disorders. Another area of focus is the study of the mechanism of action of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate and its effects on ion channels and receptors in the nervous system. Additionally, there is potential for the use of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate in the development of new organic electronic devices due to its unique electronic properties. Overall, research on Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has the potential to lead to significant advancements in several fields, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-tert-butyl-5-methylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate compound, which is then reacted with methyl chloroformate to produce Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate. The synthesis of Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate is a multi-step process that requires careful attention to detail and the use of specialized equipment.
Applications De Recherche Scientifique
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In pharmacology, Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been studied for its ability to modulate the activity of ion channels and receptors in the nervous system. In materials science, Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate has been explored as a potential component in the development of new organic electronic devices.
Propriétés
Nom du produit |
Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate |
|---|---|
Formule moléculaire |
C21H25NO4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
methyl 4-[[2-(2-tert-butyl-5-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H25NO4/c1-14-6-11-17(21(2,3)4)18(12-14)26-13-19(23)22-16-9-7-15(8-10-16)20(24)25-5/h6-12H,13H2,1-5H3,(H,22,23) |
Clé InChI |
NSOXKSIUCLFOSB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)

![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)




![6-[4-(diethylamino)phenyl]-4-hydroxy-5-(pyridin-3-ylcarbonyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B255302.png)
